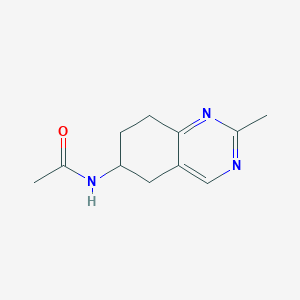
N-(2-Methyl-5,6,7,8-tetrahydro-quinazolin-6-yl)-acetamide
説明
The compound “N-(2-Methyl-5,6,7,8-tetrahydro-quinazolin-6-yl)-acetamide” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of a similar compound, N-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)methyl]cyclopropanamine, includes the arrangement of atoms and the chemical bonds that hold the atoms together. This molecule contains a total of 37 bond(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2-Methyl-5,6,7,8-tetrahydro-quinazolin-6-yl)-carbaMic acid tert-butyl ester, include its molecular formula (C14H21N3O2) and molecular weight (263.34) .科学的研究の応用
Synthesis and Chemical Properties
Quinazolines are significant heterocyclic compounds known for their wide range of biological activities. Researchers focus on designing novel quinazolines, exploring synthetic routes, investigating their properties, and seeking potential applications. The synthesis of quinazolines often employs eco-friendly, atom-efficient, multi-component strategies, which are crucial for developing more promising synthetic approaches and understanding their chemical behaviors (Faisal & Saeed, 2021; Deharkar, Satpute, & Panhekar, 2021).
Biological and Medicinal Applications
Quinazoline derivatives exhibit a broad spectrum of biological activities, such as antifungal, antibacterial, anti-inflammatory, and anticancer properties. The diversity in their biological activities is a result of the structural versatility and the ability to interact with various biological targets. For example, quinazoline compounds have shown promising results as anticancer agents by inhibiting EGFR and other protein targets, highlighting their potential in cancer treatment (Ravez et al., 2015).
Therapeutic Potentials
Quinazoline derivatives are explored for their therapeutic potentials in various diseases beyond cancer. Their roles in treating neurological disorders, cardiovascular diseases, and metabolic disorders are under investigation, with some derivatives showing promise in preclinical studies. The exploration of quinazoline derivatives in optoelectronic materials also showcases their versatility beyond pharmaceutical applications (Lipunova et al., 2018).
特性
IUPAC Name |
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7-12-6-9-5-10(14-8(2)15)3-4-11(9)13-7/h6,10H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFASNJPWCITMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)
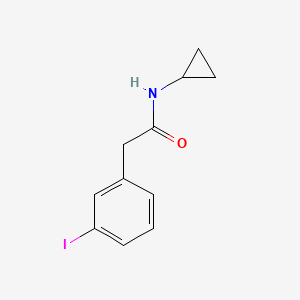

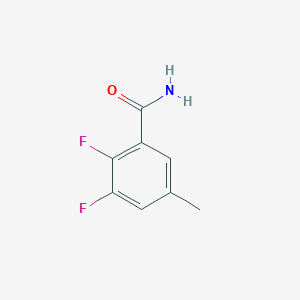
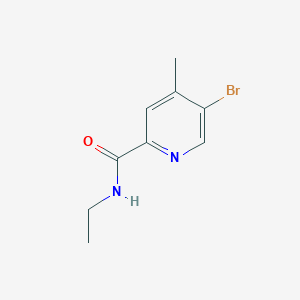
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
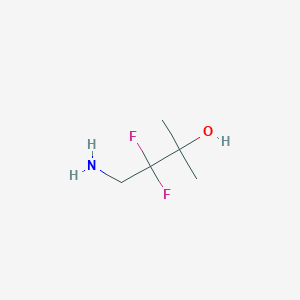
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)
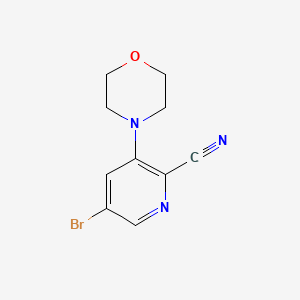
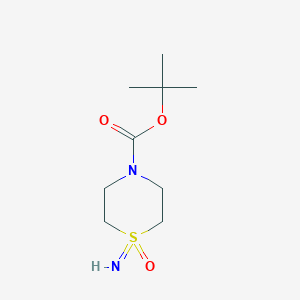


![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)
